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Compound of Interest

Compound Name: JHU-083

Cat. No.: B608189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies investigating the
glutamine antagonist prodrug, JHU-083, in the context of MY C-driven medulloblastoma. JHU-
083 is an orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to
penetrate the brain and target the metabolic dependency of these aggressive pediatric brain
tumors on glutamine.[1][2][3]

Core Findings

Preclinical evidence strongly supports the therapeutic potential of JHU-083 in MY C-driven
medulloblastoma.[1][2][3] The research highlights that a subset of high-risk medulloblastomas
with MYC amplification exhibit a heightened dependence on glutamine metabolism.[1][2][3]
JHU-083 has been shown to effectively suppress tumor growth and prolong survival in animal
models of MY C-driven medulloblastoma.[1][2] The mechanism of action is linked to the
inhibition of glutamine-dependent metabolic pathways, leading to decreased tumor cell
proliferation and increased apoptosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of
JHU-083 in medulloblastoma models.

Table 1: In Vivo Efficacy of JHU-083 in Orthotopic Medulloblastoma Models
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- [4]
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mg/kg, twice 28 days
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p = 0.006

[1]14]

Immune-
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with mouse ]
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JHU-083 25 days

Not specified

[4]

Table 2: In Vitro Effects of JHU-083 on Medulloblastoma Cell Lines
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Table 3: Pharmacokinetics of JHU-083 in Mice
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Parameter Value Conditions Reference

1 hour after a single

DON concentration in
8-12 nmol/g 20 mg/kg oral dose of [1]

JHU-083

brain

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Orthotopic Medulloblastoma Mouse Models

e Cell Implantation:

o For the human xenograft model, D425MED cells were implanted into the cerebellum of

athymic nude mice.[1]

o For the syngeneic mouse model, a mouse MY C-driven medulloblastoma cell line, derived
from transformed C57BL/6 mouse cerebellar stem and progenitor cells, was implanted into
the brains of C57BL/6 mice.[1][2]

e JHU-083 Administration:

o JHU-083 was administered orally at a dose of 20 mg/kg twice weekly.[1]
e Survival Analysis:

o Mice were monitored for signs of tumor progression.

o Survival was recorded, and the data was analyzed using the Log-rank test to compare
survival curves between treatment and vehicle control groups.[1]

In Vitro Cell Growth Assay (MTS Assay)

o Cell Seeding: MYC-expressing medulloblastoma cell lines were seeded in 96-well plates.

o Treatment: Cells were treated with 10uM of JHU-083.
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 Incubation: Cells were incubated for a specified period.
e MTS Reagent Addition: MTS reagent was added to each well.

o Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader
to determine cell viability.

Apoptosis Assays
o Western Blot for Cleaved-PARP:

o Cell Lysis: MYC-expressing medulloblastoma cells were treated with 20uM JHU-083 for
24 hours and then lysed.

o Protein Quantification: Protein concentration in the lysates was determined.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

o Immunoblotting: The membrane was probed with primary antibodies against cleaved-
PARP and a loading control (e.g., ACTIN).

o Detection: The signal was detected using a chemiluminescence-based system.

o Quantification: Densitometry was used to quantify the fold-increase of cleaved-PARP
expression relative to the vehicle control, normalized to the loading control.[1]

e Immunofluorescence for Cleaved Caspase-3:

o Cell Culture and Treatment: Cells were grown on coverslips and treated with 10uM or
20uM JHU-083 for 72 hours.

o Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized
with a detergent-based buffer.

o Immunostaining: Cells were incubated with a primary antibody against cleaved caspase-3,
followed by a fluorescently labeled secondary antibody.
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o Microscopy: Coverslips were mounted and imaged using a fluorescence microscope.

o Quantification: The percentage of cleaved caspase-3 positive cells was determined from
multiple biological replicates. Statistical significance was assessed using a Student's t-test.

[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of JHU-083 and the
experimental workflows.
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Proposed mechanism of action of JHU-083 in MYC-driven medulloblastoma.
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In Vivo Efficacy Study Workflow
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Workflow for in vivo preclinical studies of JHU-083.
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Workflow for in vitro apoptosis assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b608189?utm_src=pdf-body-img
https://www.benchchem.com/product/b608189?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and
suppresses the growth of MY C-driven medulloblastoma - PMC [pmc.ncbi.nim.nih.gov]

e 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

o 3. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and
suppresses the growth of MY C-driven medulloblastoma - PubMed
[pubmed.ncbi.nim.nih.gov]

» 4. hopkinsmedicine.org [hopkinsmedicine.org]

« To cite this document: BenchChem. [Preclinical Profile of JHU-083 in MYC-Driven
Medulloblastoma: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608189#preclinical-studies-on-jhu-083-in-
medulloblastoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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